molecular formula C8H6BrF2NO B2597071 N-(4-bromo-2,6-difluorophenyl)acetamide CAS No. 658072-14-1

N-(4-bromo-2,6-difluorophenyl)acetamide

Cat. No. B2597071
CAS RN: 658072-14-1
M. Wt: 250.043
InChI Key: OXMOETOVMNVVOM-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-difluorophenyl)acetamide is a chemical compound with the molecular formula C8H6BrF2NO and a molecular weight of 250.043 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrF2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) . This indicates the presence of a bromine atom, two fluorine atoms, a nitrogen atom, and an oxygen atom in the molecule.

Scientific Research Applications

Molecular Structure and Crystallography

N-(4-bromo-2,6-difluorophenyl)acetamide and its derivatives have been studied for their molecular structures and crystallographic properties. For instance, the compound 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide shows a significant dihedral angle between the mean planes of the bromophenyl and difluorophenyl rings, with these planes twisted in relation to the acetamide group. This structure is important for understanding the physical properties of the compound and its potential applications (Praveen et al., 2013).

Chemical Interactions and Crystal Formation

The various derivatives of this compound display a range of intermolecular interactions, such as hydrogen bonds and weak C—H⋯O and C—H⋯F interactions. These interactions contribute to the formation of infinite chains and three-dimensional arrays in crystal structures, which are crucial for the development of new materials and pharmaceuticals (Boechat et al., 2011).

Synthetic Applications

The compound has been utilized in various synthetic applications, such as in the regioselective dibromohydration of N-(2-alkynylaryl)acetamide. This process is significant for the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, demonstrating the compound's utility in organic synthesis and the development of new chemical entities (Qiu et al., 2017).

Potential Pharmaceutical Applications

Some derivatives of this compound have been explored for their potential pharmaceutical applications. For instance, certain derivatives have been studied for their anticonvulsant and antidepressant activities. These studies provide insights into the therapeutic potential of these compounds in treating neurological disorders (Xie et al., 2013).

Pesticide Potential

Derivatives of this compound have been characterized as potential pesticides. Their structures and properties suggest a potential use in agriculture, contributing to the development of new pest control agents (Olszewska et al., 2008).

Safety and Hazards

N-(4-bromo-2,6-difluorophenyl)acetamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is recommended .

properties

IUPAC Name

N-(4-bromo-2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMOETOVMNVVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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